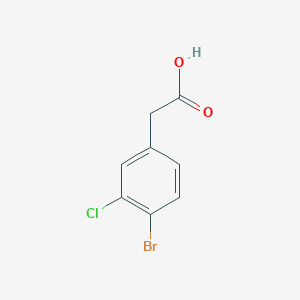

2-(4-Bromo-3-chlorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGCJLITIJXUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261643-24-6 | |

| Record name | 2-(4-bromo-3-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-3-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromo-3-chlorophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of phenylacetic acid. The introduction of bromine and chlorine atoms onto the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity.[1] It is a solid, appearing as a white to yellow substance at room temperature.[2]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (4-bromo-3-chlorophenyl)acetic acid | [2] |

| CAS Number | 1261643-24-6 | [2][3] |

| Molecular Formula | C₈H₆BrClO₂ | [3] |

| Molecular Weight | 249.49 g/mol | [3][4] |

| InChI Key | RMGCJLITIJXUAB-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)Cc1cc(Cl)c(Br)cc1 | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | White to Yellow Solid | [2] |

| Melting Point | 101-103 °C | Predicted value for the isomer 2-Bromo-5-chlorophenylacetic acid.[5] Experimental data for the target compound is not readily available. |

| Boiling Point | 345.6 ± 27.0 °C | Predicted value for the isomer 2-Bromo-5-chlorophenylacetic acid.[5] Experimental data for the target compound is not readily available. |

| pKa | 3.87 ± 0.10 | Predicted value for the isomer 2-Bromo-5-chlorophenylacetic acid.[5] The acidity is expected to be higher than unsubstituted phenylacetic acid (pKa ≈ 4.31) due to the electron-withdrawing effects of the halogen substituents.[6] |

| Solubility | Slightly soluble in water; Soluble in ethanol. | Data for the related compound 4-Bromophenylacetic acid.[7] Expected to be soluble in other organic solvents like methanol, ethyl acetate, and dichloromethane. |

| Storage | Sealed in a dry place at room temperature. | [2] |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Willgerodt-Kindler reaction, followed by hydrolysis. This reaction converts an aryl alkyl ketone into the corresponding carboxylic acid with the same number of carbon atoms.[8] The starting material for this synthesis, 1-(4-bromo-3-chlorophenyl)ethanone, is commercially available.[1][9][10][11][12]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a general procedure adapted for the specific substrate.

Step 1: Synthesis of the Thioamide Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-bromo-3-chlorophenyl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

-

After completion, cool the reaction mixture to room temperature. The crude thioamide can be carried forward to the next step without extensive purification.

Step 2: Hydrolysis to this compound

-

To the crude thioamide intermediate, add a mixture of glacial acetic acid, sulfuric acid, and water (e.g., in a 2:1:1 ratio).

-

Heat the mixture to reflux (approximately 110-120 °C) for 6-12 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

The precipitated crude product is collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, complex splitting (doublets and doublet of doublets) is anticipated. The proton ortho to the bromine will likely be the most deshielded.

-

Methylene Protons (2H): A singlet is expected for the -CH₂- group, typically in the range of δ 3.6-3.8 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically δ 10-12 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal around 175-180 ppm.

-

Aromatic Carbons: Six signals are expected in the range of 120-140 ppm. The carbons directly attached to the halogens (C-Br and C-Cl) will have their chemical shifts influenced by the electronegativity and anisotropy of the halogens.

-

Methylene Carbon: A signal for the -CH₂- group is expected around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Methylene) | Stretching |

| 1730-1700 | C=O (Carboxylic Acid) | Stretching (strong) |

| 1600-1475 | C=C (Aromatic) | Stretching |

| 1320-1210 | C-O (Carboxylic Acid) | Stretching |

| 900-675 | C-H (Aromatic) | Out-of-plane bending |

| 800-600 | C-Cl | Stretching |

| Below 600 | C-Br | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). The base peak is likely to be from the loss of the carboxyl group, forming the corresponding benzyl cation.

Biological Activity and Potential Applications

While specific in vitro or in vivo studies on this compound are not extensively reported, the broader class of phenylacetic acid derivatives is known for a range of biological activities.[13]

Many halogenated phenylacetic acids and their derivatives are investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Potential mechanism of action for phenylacetic acid derivatives as anti-inflammatory agents.

Furthermore, some phenylacetamide derivatives have been shown to possess cytotoxic and pro-apoptotic effects on cancer cell lines, suggesting potential applications in oncology.[16] Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[17]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

This document is intended for informational purposes for research and development professionals. All handling and experimental work should be conducted by trained personnel in accordance with established laboratory safety protocols.

References

- 1. 1-(4-Bromo-3-chlorophenyl)ethanone manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound | 1261643-24-6 | LAC64324 [biosynth.com]

- 4. This compound | 1261643-24-6 [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Bromophenylacetic acid | 1878-68-8 [chemicalbook.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. americanelements.com [americanelements.com]

- 10. echemi.com [echemi.com]

- 11. 3114-31-6|1-(4-Bromo-3-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 12. CAS 3114-31-6 | 2617-D-01 | MDL MFCD14636445 | 1-(4-Bromo-3-chlorophenyl)ethanone | SynQuest Laboratories [synquestlabs.com]

- 13. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 14. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-chlorophenyl)acetic Acid

Introduction

2-(4-Bromo-3-chlorophenyl)acetic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. Its substituted phenylacetic acid scaffold allows for diverse functionalization, making it a key building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways, primarily differing in the method used to introduce the acetic acid moiety. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and safety considerations. This guide will focus on three principal and field-proven synthetic strategies:

-

The Cyanide Pathway: A classic and reliable method involving the conversion of a benzyl halide to a nitrile, followed by hydrolysis.

-

The Willgerodt-Kindler Reaction Pathway: A powerful transformation that converts an acetophenone into a terminal carboxylic acid derivative.

-

The Grignard Reagent Pathway: A versatile approach utilizing the formation of an organometallic intermediate followed by carboxylation.

Pathway 1: The Cyanide Pathway

This pathway is a robust and widely employed method for the synthesis of phenylacetic acids. It commences with the commercially available 4-bromo-3-chlorotoluene and proceeds through a two-step sequence of side-chain halogenation and subsequent cyanation, followed by hydrolysis.

Logical Workflow for the Cyanide Pathway

Figure 1: Reaction scheme for the synthesis of this compound via the cyanide pathway.

Step 1: Side-Chain Bromination of 4-Bromo-3-chlorotoluene

The initial step involves the free-radical bromination of the methyl group of 4-bromo-3-chlorotoluene to yield 4-bromo-3-chlorobenzyl bromide. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, as it allows for a controlled, low-concentration of bromine in the reaction mixture, minimizing side reactions. A radical initiator, such as benzoyl peroxide, is required to initiate the reaction.

Experimental Protocol:

-

To a solution of 4-bromo-3-chlorotoluene (31.8 g) in carbon tetrachloride (75 ml), add N-bromosuccinimide (27.5 g) and benzoyl peroxide (3.6 g)[1].

-

Heat the mixture to reflux and maintain for 10 hours[1].

-

Cool the reaction mixture and filter to remove the succinimide byproduct[1].

-

Wash the filtrate with an aqueous ferrous sulfate solution to remove any remaining bromine, followed by drying over magnesium sulfate[1].

-

Filter and evaporate the solvent under reduced pressure to obtain 4-bromo-3-chlorobenzyl bromide as a pale orange oil (Yield: 44 g)[1].

Step 2: Cyanation of 4-Bromo-3-chlorobenzyl Bromide

The resulting benzyl bromide is then converted to 2-(4-bromo-3-chlorophenyl)acetonitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. The choice of solvent is crucial; typically, a mixture of a water-miscible organic solvent like ethanol and water is used to dissolve both the organic substrate and the inorganic cyanide salt.

Experimental Protocol:

-

Prepare a solution of sodium cyanide in a mixture of ethanol and water.

-

To this solution, add the 4-bromo-3-chlorobenzyl bromide dropwise with stirring at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into a large volume of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-bromo-3-chlorophenyl)acetonitrile.

Step 3: Hydrolysis of 2-(4-Bromo-3-chlorophenyl)acetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis, often with aqueous sulfuric acid, is commonly employed and typically proceeds to completion with heating.

Experimental Protocol:

-

To a solution of 2-(4-bromo-3-chlorophenyl)acetonitrile in a suitable solvent, add an excess of aqueous sulfuric acid[2].

-

Heat the mixture to reflux and maintain until the reaction is complete, as monitored by TLC[3].

-

Cool the reaction mixture to room temperature and pour it into ice-water, which will cause the carboxylic acid product to precipitate[3].

-

Collect the solid product by vacuum filtration, wash with cold water to remove any residual acid, and dry to obtain this compound[3].

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 1 | 4-Bromo-3-chlorotoluene | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux | ~98%[1] |

| 2 | 4-Bromo-3-chlorobenzyl Bromide | Sodium Cyanide | Ethanol/Water | Reflux | High |

| 3 | 2-(4-Bromo-3-chlorophenyl)acetonitrile | Aqueous H2SO4 | - | Reflux | High |

Pathway 2: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[4][5] This pathway involves the reaction of 4-bromo-3-chloroacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Logical Workflow for the Willgerodt-Kindler Pathway

Figure 2: Reaction scheme for the synthesis of this compound via the Willgerodt-Kindler reaction.

Step 1: Synthesis of 4-Bromo-3-chloroacetophenone

The starting material for this pathway, 4-bromo-3-chloroacetophenone, can be prepared via a Friedel-Crafts acylation of 4-bromo-3-chlorobenzene with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[6]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or dichloromethane), add 4-bromo-3-chlorobenzene.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat gently to ensure completion.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and a dilute base solution, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 4-bromo-3-chloroacetophenone by distillation or recrystallization.

Step 2: The Willgerodt-Kindler Reaction

In this key step, the acetophenone derivative is heated with elemental sulfur and a secondary amine, typically morpholine. The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the formation of a thioamide at the terminal position of the alkyl chain.[4][5]

Experimental Protocol:

-

In a round-bottom flask, combine 4-bromo-3-chloroacetophenone, elemental sulfur, and morpholine.

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically run neat or in a high-boiling solvent.

-

Monitor the reaction by TLC until the starting acetophenone is consumed.

-

Cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis of the Thioamide

The crude thioamide intermediate from the Willgerodt-Kindler reaction is hydrolyzed to the final carboxylic acid product. This can be accomplished by heating with either a strong acid or a strong base.

Experimental Protocol:

-

To the crude thioamide product, add an excess of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 1 | 4-Bromo-3-chlorobenzene | Acetic Anhydride, AlCl3 | Dichloromethane | Reflux | Moderate to High |

| 2 | 4-Bromo-3-chloroacetophenone | Sulfur, Morpholine | Neat or High-boiling solvent | Reflux | Moderate to High |

| 3 | Thioamide Intermediate | Aqueous Acid or Base | - | Reflux | High |

Pathway 3: The Grignard Reagent Pathway

This pathway offers an alternative route that avoids the use of highly toxic cyanide salts. It begins with the same side-chain halogenation as the cyanide pathway to form 4-bromo-3-chlorobenzyl halide. This is then converted to a Grignard reagent, which is subsequently carboxylated using carbon dioxide (dry ice).

Logical Workflow for the Grignard Reagent Pathway

Figure 3: Reaction scheme for the synthesis of this compound via a Grignard reagent.

Step 1: Side-Chain Chlorination of 4-Bromo-3-chlorotoluene

For this pathway, it is often preferable to synthesize the benzyl chloride to facilitate the formation of the Grignard reagent. This can be achieved by reacting 4-bromo-3-chlorotoluene with sulfuryl chloride in the presence of a radical initiator.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, combine 4-bromo-3-chlorotoluene and a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture to reflux and add sulfuryl chloride dropwise.

-

Continue to reflux for several hours until the reaction is complete.

-

Cool the mixture and carefully wash with water and a dilute base to remove any acidic byproducts.

-

Dry the organic layer and remove the solvent under reduced pressure. The crude 4-bromo-3-chlorobenzyl chloride can be purified by vacuum distillation.

Step 2: Formation of the Grignard Reagent

The formation of a Grignard reagent requires strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous ether is used as the solvent.

Experimental Protocol:

-

Place magnesium turnings in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 4-bromo-3-chlorobenzyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.

-

Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution[7].

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation of the Grignard Reagent

The Grignard reagent is a strong nucleophile and will react readily with the electrophilic carbon of carbon dioxide. Solid carbon dioxide (dry ice) is a convenient source for this reaction.

Experimental Protocol:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice to the reaction mixture with vigorous stirring. An excess of carbon dioxide is used to ensure complete reaction.

-

Allow the mixture to warm to room temperature, and the excess carbon dioxide will sublime.

-

Quench the reaction by slowly adding a dilute acid (e.g., aqueous HCl or H2SO4). This will protonate the carboxylate salt and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization.

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 1 | 4-Bromo-3-chlorotoluene | SO2Cl2, Benzoyl Peroxide | Neat | Reflux | Moderate to High |

| 2 | 4-Bromo-3-chlorobenzyl Chloride | Magnesium, Iodine | Anhydrous Ether/THF | Reflux | High |

| 3 | 4-Bromo-3-chlorobenzylmagnesium Chloride | Solid CO2, then H3O+ | Ether/THF | -78 °C to RT | High |

Comparative Analysis and Conclusion

Each of the described pathways offers a viable route to this compound, and the optimal choice depends on the specific requirements of the synthesis.

-

The Cyanide Pathway is often the most direct and high-yielding route. However, the use of highly toxic cyanide salts necessitates stringent safety precautions and waste disposal procedures, which may not be suitable for all laboratory settings or for large-scale production.

-

The Willgerodt-Kindler Reaction Pathway is a powerful alternative, particularly if the corresponding acetophenone is readily available or easily synthesized. The reaction conditions are often harsh, requiring high temperatures, but it avoids the use of cyanides.

-

The Grignard Reagent Pathway is an excellent choice for avoiding toxic reagents. The main challenge lies in maintaining strictly anhydrous conditions for the formation of the Grignard reagent. This method is generally reliable and provides good yields.

References

- 1. prepchem.com [prepchem.com]

- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Chlorobenzylmagnesium chloride | 874-72-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-(4-Bromo-3-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of 2-(4-Bromo-3-chlorophenyl)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated derivative of phenylacetic acid. Its chemical structure consists of a phenyl ring substituted with a bromine atom at the 4-position, a chlorine atom at the 3-position, and an acetic acid group at the 1-position.

Molecular Formula: C₈H₆BrClO₂[1][2]

Molecular Weight: 249.49 g/mol [1][2]

CAS Number: 1261643-24-6[1][2]

IUPAC Name: (4-bromo-3-chlorophenyl)acetic acid[2]

Physicochemical Properties

| Property | Value (Estimated or from Related Compounds) | Citation |

| Physical Form | White to yellow solid | [2] |

| Melting Point | Data not available for the specific compound. Isomeric α-Bromo-2-chlorophenylacetic acid has a melting point of 106-110 °C. | [3] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, and slightly soluble in water. | [3] |

| pKa | Data not available. The pKa of the related 4-Bromophenylacetic acid is 4.19. | [4] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the methylene carbon, and the six carbons of the aromatic ring. The positions of the bromo and chloro substituents would influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxyl group (~1700 cm⁻¹), and C-H stretches of the aromatic ring and methylene group.

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of the carboxyl group and halogen atoms. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would be a key feature.

Synthesis and Experimental Protocols

This compound can be synthesized through various organic chemistry methodologies. A plausible synthetic route involves the bromination of a substituted phenylacetic acid derivative. Below is a representative experimental protocol based on general methods for the synthesis of similar compounds.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of α-bromo-phenylacetic acids and related halogenated phenylacetic acids.

dot

References

Spectroscopic Characterization of 2-(4-Bromo-3-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the spectroscopic characterization of 2-(4-Bromo-3-chlorophenyl)acetic acid. As of the last search, specific experimentally obtained spectroscopic data for this compound was not available in the public domain. Therefore, the data presented in this guide is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. The experimental protocols provided are generalized methods applicable to the analysis of this class of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.65 | Doublet | 1H | Ar-H (H2) |

| ~7.40 | Doublet of doublets | 1H | Ar-H (H6) |

| ~7.15 | Doublet | 1H | Ar-H (H5) |

| ~3.65 | Singlet | 2H | -CH₂- |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | -COOH |

| ~135 | Ar-C (C4) |

| ~134 | Ar-C (C1) |

| ~132 | Ar-C (C3) |

| ~131 | Ar-C (C6) |

| ~129 | Ar-C (C2) |

| ~122 | Ar-C (C5) |

| ~40 | -CH₂- |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~1420 | Medium | C-O-H bend |

| ~1250 | Strong | C-O stretch |

| ~820 | Strong | C-H out-of-plane bend (Aromatic) |

| ~780 | Medium | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 248/250/252 | High | [M]⁺ (Molecular ion) |

| 203/205/207 | Medium | [M-COOH]⁺ |

| 124/126 | High | [C₆H₃BrCl]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

| 45 | High | [COOH]⁺ |

Note: The isotopic pattern for the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (microgram quantities)

-

Suitable solvent (e.g., methanol or dichloromethane)

-

Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system or equivalent)

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source.

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. Pay close attention to the isotopic patterns resulting from the presence of bromine and chlorine.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

2-(4-Bromo-3-chlorophenyl)acetic acid molecular weight

An In-depth Technical Guide to 2-(4-Bromo-3-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in chemical synthesis and drug discovery. It serves as a crucial intermediate and building block for a variety of more complex molecules. This document details its physicochemical properties, a generalized synthesis protocol, and its potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, typically appearing white to yellow.[1] Its key properties are summarized in the table below, providing essential data for laboratory and research applications. Proper handling and storage, sealed in a dry environment at room temperature, are recommended to maintain its integrity.[1]

| Property | Value | Reference |

| Molecular Weight | 249.5 g/mol | [2] |

| Chemical Formula | C₈H₆BrClO₂ | [1][2] |

| CAS Number | 1261643-24-6 | [1][2] |

| IUPAC Name | (4-bromo-3-chlorophenyl)acetic acid | [1] |

| Physical Form | White to Yellow Solid | [1] |

| Purity | ≥95% | [1] |

| InChI Key | RMGCJLITIJXUAB-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1CC(=O)O)Cl)Br | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Chemical Structure

The molecular structure of this compound is characterized by a phenyl ring substituted with a bromine atom at the 4-position and a chlorine atom at the 3-position. An acetic acid moiety is attached at the 1-position. This specific arrangement of halogens and the carboxylic acid group dictates its reactivity and utility as a synthetic intermediate.

References

An In-depth Technical Guide to the Purity and Appearance of 2-(4-Bromo-3-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the characterization of chemical intermediates is a cornerstone of robust and reproducible science. This guide provides a comprehensive technical overview of 2-(4-Bromo-3-chlorophenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles that govern the purity and appearance of this compound. This document is structured to offer both theoretical understanding and practical, field-tested methodologies for its analysis and purification.

Core Characteristics of this compound

This compound, with the chemical formula C₈H₆BrClO₂ and a molecular weight of approximately 249.49 g/mol , is a disubstituted phenylacetic acid derivative.[1][2] Its structure, featuring both bromine and chlorine atoms on the phenyl ring, imparts specific chemical reactivity and physical properties that are critical to its application in organic synthesis.

Physical Appearance

High-purity this compound typically presents as a white to off-white or light-yellow crystalline solid or powder .[2] The color can be an initial, albeit qualitative, indicator of purity. The presence of a more pronounced yellow or orange hue may suggest the presence of chromophoric impurities, which can arise from side reactions during synthesis or degradation upon storage. It is crucial to note that color alone is not a definitive measure of purity and must be substantiated with rigorous analytical testing.

| Property | Description | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 1261643-24-6 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | ~249.49 g/mol | [2] |

| Typical Appearance | White to off-white or light-yellow solid | [2] |

| Typical Purity | ≥95% | [2] |

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a sample of this compound begins with an examination of its synthesis. While specific proprietary synthesis routes may vary, common pathways for preparing substituted phenylacetic acids often involve steps like the hydrolysis of a corresponding benzyl cyanide.[3][4]

Potential impurities can include:

-

Isomeric Byproducts: Incomplete regioselectivity during the halogenation of the aromatic ring can lead to the formation of other bromochloro-substituted phenylacetic acid isomers.

-

Unreacted Starting Materials: Residual starting materials from the synthesis process.

-

Over-halogenated or Under-halogenated Species: Molecules with additional or missing halogen atoms.

-

Solvent Residues: Trapped solvents from the reaction or purification steps.

-

Degradation Products: Resulting from harsh reaction conditions or improper storage.

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted phenylacetic acid, highlighting stages where impurities might be introduced.

Caption: Generalized workflow for synthesis and purification.

Rigorous Purity Determination: A Multi-faceted Approach

A self-validating system for purity assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and their collective data builds a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds like this compound. A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main component from its impurities.

Causality Behind Experimental Choices:

-

Column: A C18 column is typically the first choice for non-polar to moderately polar analytes. The hydrophobic stationary phase interacts with the phenyl ring of the analyte.

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Detector: A UV detector is suitable as the phenyl ring is a chromophore. The detection wavelength should be set at or near the absorbance maximum of the compound for optimal sensitivity.

Experimental Protocol: RP-HPLC for Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in water

-

B: Acetonitrile

-

-

Gradient: A typical starting point would be a gradient from 60:40 (A:B) to 20:80 (A:B) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase composition.

The following diagram illustrates the logical workflow for an HPLC-based purity assessment.

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative purity assessment.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain. The integration of these signals can be used to confirm the structure and to detect and quantify impurities with distinct proton signals.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts can confirm the presence of the expected carbon atoms and help in the identification of isomeric impurities.

Interpreting the Spectra:

For this compound, one would expect:

-

In the ¹H NMR spectrum, a singlet for the two methylene protons and a complex splitting pattern for the three aromatic protons.

-

In the ¹³C NMR spectrum, signals for the carboxylic acid carbon, the methylene carbon, and the six aromatic carbons (some of which may be close in chemical shift).

The presence of unexpected signals in either spectrum would indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for identifying impurities.

Expected Mass Spectrum Features:

Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak.[5]

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

This will result in a cluster of peaks for the molecular ion, with the relative intensities determined by the natural abundance of these isotopes. This isotopic signature is a highly specific identifier for the compound.

Purification Strategies for Enhanced Purity

For applications requiring higher purity, recrystallization is a common and effective purification technique for solid compounds like this compound.[3][6][7]

Principle of Recrystallization:

The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents (e.g., toluene, ethanol, ethyl acetate, or mixtures with heptane) to find one that provides good solubility at its boiling point and poor solubility at room temperature or below.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent.

Caption: Decision tree for recrystallization solvent selection.

Conclusion

The purity and appearance of this compound are critical parameters that directly impact its suitability for use in pharmaceutical synthesis. A thorough understanding of its physical properties, potential impurities, and the application of orthogonal analytical techniques are essential for its proper characterization. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this important chemical intermediate.

References

- 1. This compound | 1261643-24-6 | LAC64324 [biosynth.com]

- 2. This compound | 1261643-24-6 [sigmaaldrich.com]

- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 4. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. quora.com [quora.com]

A Comprehensive Technical Guide to the Solubility of 2-(4-Bromo-3-chlorophenyl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Bromo-3-chlorophenyl)acetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document offers a detailed, generalized experimental protocol for determining solubility, based on established scientific methodologies. Furthermore, it presents estimated solubility in common organic solvents, drawing upon data from structurally analogous compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | --INVALID-LINK-- |

| Molecular Weight | 249.49 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1261643-24-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to Yellow Solid | --INVALID-LINK-- |

| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |

Estimated Solubility in Organic Solvents

The presence of a carboxylic acid group suggests some degree of polarity, allowing for potential solubility in polar organic solvents. The aromatic ring and halogen substituents (bromo and chloro groups) contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents as well.

Based on the general principle of "like dissolves like" and data for related compounds, the following table provides an estimated solubility profile. It is crucial to note that these are not experimentally verified values for this compound and should be confirmed through empirical testing.

| Solvent | Solvent Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The carboxylic acid group can form hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. A product page for the related 4-Bromophenylacetic acid indicates solubility in ethanol.[1] |

| Acetone | Polar Aprotic | Moderate to High | The polar nature of acetone can interact with the carboxylic acid group. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar and non-polar characteristics. |

| Dichloromethane | Non-polar | Moderate to Low | The lipophilic phenyl ring and halogen substituents may promote solubility. |

| Toluene | Non-polar | Low | The non-polar nature of toluene would primarily interact with the aromatic and halogenated portions of the molecule. |

| Hexane | Non-polar | Very Low | As a non-polar hydrocarbon, significant solubility is not expected due to the presence of the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol is adapted from the guidelines provided by the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements".[3][4][5][6]

Materials and Equipment

-

This compound (crystalline powder)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary studies.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. Alternatively, the sample can be centrifuged at the same temperature to separate the solid phase.[7]

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility of the compound in the test solvent from the concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

pH (for aqueous solutions): As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. In its ionized (deprotonated) form at higher pH, it will be more soluble in water.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Logical Relationship of Solubility Determination

This guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. For researchers and drug development professionals, obtaining accurate solubility data is a critical step in formulation development, bioavailability assessment, and ensuring the overall success of a drug candidate. It is strongly recommended that the experimental protocol outlined herein be followed to generate precise and reliable solubility data for this compound.

References

- 1. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 5. biorelevant.com [biorelevant.com]

- 6. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 7. who.int [who.int]

Technical Guide: Safety and Handling of 2-(4-Bromo-3-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-(4-Bromo-3-chlorophenyl)acetic acid (CAS No: 1261643-24-6). The information herein is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the use of this compound.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4-bromo-3-chlorophenyl)acetic acid | |

| CAS Number | 1261643-24-6 | |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | [2] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictograms:

Personal Protective Equipment (PPE) and Handling

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to ensure safety.

Engineering Controls

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or fumes.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep containers tightly closed when not in use.[2]

-

Avoid generation of dust.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the initial steps to be taken.

Caption: General First Aid Workflow for Exposure.

Accidental Release and Disposal

Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Spill Response and Cleanup Workflow.

Waste Disposal

-

Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[2][3]

-

Do not allow the product to enter drains, other waterways, or soil.[2]

Storage and Stability

| Condition | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Store locked up.[2][3] |

| Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

| Conditions to Avoid | Dust generation, sources of ignition.[2] |

| Hazardous Decomposition Products | Carbon oxides, hydrogen chloride gas, hydrogen bromide gas. |

Toxicological Information

Detailed toxicological studies for this specific compound are not widely available. The hazard classification is based on data from similar compounds.

| Toxicity Metric | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are proprietary and specific to the research being conducted. Users must develop their own Standard Operating Procedures (SOPs) that incorporate the safety and handling information provided in this guide and the official Safety Data Sheet (SDS).

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with current local, state, and federal regulations.

References

The Versatile Scaffold: Exploring the Medicinal Chemistry Applications of 2-(4-Bromo-3-chlorophenyl)acetic Acid

A comprehensive analysis of a key building block in the development of novel therapeutics.

For Immediate Release

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the myriad of chemical scaffolds utilized by medicinal chemists, halogenated phenylacetic acids represent a privileged class of intermediates. This in-depth technical guide focuses on the multifaceted applications of a specific, yet highly versatile, member of this class: 2-(4-Bromo-3-chlorophenyl)acetic acid. This document serves as a resource for researchers, scientists, and drug development professionals, providing a detailed overview of its synthetic utility, potential pharmacological applications, and the biological activities of its derivatives.

Introduction: The Significance of the Phenylacetic Acid Core

Phenylacetic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. The introduction of halogen substituents onto the phenyl ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced pharmacological activity and improved pharmacokinetic profiles. The specific substitution pattern of a bromo group at the 4-position and a chloro group at the 3-position of the phenyl ring in this compound offers a unique combination of steric and electronic features, making it an attractive starting material for the synthesis of diverse compound libraries.

Synthetic Utility and Key Reactions

This compound is a versatile precursor for a variety of chemical transformations, primarily centered around the carboxylic acid functionality and the potential for further reactions on the aromatic ring. The most common application of this compound is as a starting material for the synthesis of more complex molecules, particularly through the formation of amide and ester derivatives.

Amide Bond Formation

The carboxylic acid group of this compound can be readily activated and coupled with a wide range of primary and secondary amines to yield the corresponding amides. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.

Experimental Protocol: General Procedure for Amide Synthesis

A solution of this compound (1.0 eq.) in an appropriate aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is treated with a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq.) or dicyclohexylcarbodiimide (DCC, 1.1 eq.), and a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.). The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired amide derivative.

The workflow for a typical amide synthesis is depicted below:

Figure 1. General workflow for the synthesis of amide derivatives.

Potential Therapeutic Applications

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have been explored for a range of therapeutic applications, leveraging the structural features imparted by the substituted phenylacetic acid core.

Anti-inflammatory and Analgesic Agents

Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound provides a foundation for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. The halogen substituents can influence the binding affinity and selectivity for key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Although specific quantitative data for derivatives of this compound are not widely published, studies on structurally related halogenated phenylacetic acid amides have demonstrated significant anti-inflammatory activity.

Anticancer Agents

The development of novel anticancer agents often involves the synthesis of compounds that can interact with specific targets in cancer cells. The this compound scaffold can be incorporated into larger molecules designed to inhibit cancer cell proliferation, induce apoptosis, or interfere with other critical cellular processes. For instance, the synthesis of novel acetamide derivatives bearing halogenated phenyl rings has been a strategy in the development of potential anticancer therapeutics.

Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research. The structural features of this compound can be utilized to design and synthesize compounds with potential antibacterial or antifungal activity. The lipophilicity and electronic properties conferred by the halogen atoms can play a crucial role in the ability of these molecules to penetrate microbial cell membranes and interact with intracellular targets.

Future Directions and Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its synthetic tractability, coupled with the unique electronic and steric properties of its substitution pattern, provides a solid foundation for the generation of diverse chemical libraries for drug discovery. While the direct biological activity of this compound is limited, its true potential lies in its role as a key intermediate for the synthesis of novel therapeutic agents.

Future research efforts should focus on the systematic synthesis and biological evaluation of a wider range of derivatives of this compound. The exploration of different amide and ester linkages with various functionalized moieties could lead to the discovery of potent and selective inhibitors of a variety of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial in guiding the optimization of lead compounds. Furthermore, the elucidation of the mechanisms of action and the identification of specific signaling pathways affected by these novel derivatives will be essential for their advancement as potential clinical candidates.

The Strategic Role of 2-(4-Bromo-3-chlorophenyl)acetic Acid in Complex Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(4-Bromo-3-chlorophenyl)acetic acid is a halogenated aromatic carboxylic acid that holds significant potential as a versatile synthetic intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromo and chloro substituents on the phenyl ring, offers a scaffold for the construction of complex molecular architectures, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. This technical guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectral Data

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 1261643-24-6 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to off-white solid | |

| SMILES | O=C(O)Cc1ccc(Br)c(Cl)c1 | [1] |

| InChI Key | Not available |

Synthesis of this compound

While a specific, published protocol for the synthesis of this compound is not widely available, two plausible synthetic routes can be proposed based on established organic chemistry methodologies for analogous compounds.

Route 1: Willgerodt-Kindler Reaction of 4-Bromo-3-chloroacetophenone

The Willgerodt-Kindler reaction provides a robust method for converting aryl ketones into the corresponding phenylacetic acids.[2][3] This approach involves the reaction of 4-bromo-3-chloroacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol (Proposed):

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, 4-bromo-3-chloroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) are combined. The mixture is heated to reflux (typically around 130-140 °C) for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess morpholine. A solution of sodium hydroxide (4.0 eq) in a mixture of water and ethanol (1:1) is added, and the mixture is refluxed for 12-18 hours until the thioamide is fully hydrolyzed.

-

Work-up and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) affords the purified product.

Logical Workflow for Willgerodt-Kindler Synthesis:

Route 2: From 4-Bromo-3-chlorobenzaldehyde

Another viable synthetic pathway involves the conversion of 4-bromo-3-chlorobenzaldehyde to the target phenylacetic acid. This can be achieved through various methods, including the Darzens condensation followed by hydrolysis and decarboxylation, or via conversion to the corresponding benzyl cyanide followed by hydrolysis. A more direct, albeit potentially lower-yielding, approach is the reaction with bromoform and a strong base.

Experimental Protocol (Proposed, adapted from similar syntheses): [4]

-

Reaction Setup: A solution of 4-bromo-3-chlorobenzaldehyde (1.0 eq) and tribromomethane (bromoform, 1.2 eq) in a suitable solvent (e.g., dioxane or isopropyl ether) is prepared.

-

Addition: This solution is added dropwise to a vigorously stirred, cooled (0-5 °C) mixture of potassium hydroxide (3-4 eq) in water and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride).

-

Reaction: The reaction mixture is stirred at a low temperature (0-5 °C) for 18-24 hours.

-

Work-up: The mixture is diluted with water and washed with a non-polar organic solvent (e.g., isopropyl ether) to remove unreacted bromoform and other impurities.

-

Acidification and Extraction: The aqueous phase is acidified with concentrated hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Logical Workflow for Synthesis from Benzaldehyde:

Application as a Synthetic Intermediate in Drug Development

Halogenated phenylacetic acids are crucial building blocks in the synthesis of numerous pharmaceuticals, particularly NSAIDs. The presence of bromo and chloro substituents in this compound provides handles for further functionalization through cross-coupling reactions or serves to modulate the electronic and lipophilic properties of the final molecule.

Potential Role in the Synthesis of NSAIDs

While direct evidence of this compound being used in the synthesis of a marketed drug is scarce, its structure strongly suggests its potential as an intermediate for NSAIDs like lornoxicam or analogues of diclofenac. For instance, the synthesis of lornoxicam involves the formation of a thieno[2,3-e][5][6]thiazine-4-one 1,1-dioxide core, which is then N-acylated. A plausible, albeit hypothetical, synthetic route could involve the use of this compound to introduce the substituted phenylacetyl moiety.

Hypothetical Synthesis of a Lornoxicam Analogue:

The following is a proposed experimental protocol for the synthesis of an N-acylated lornoxicam analogue, illustrating the potential utility of this compound.

Experimental Protocol (Hypothetical):

-

Acid Chloride Formation: this compound (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane. Oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-(4-bromo-3-chlorophenyl)acetyl chloride.

-

N-Acylation: The crude acid chloride is dissolved in dry dichloromethane and added dropwise to a cooled (0 °C) solution of a suitable lornoxicam precursor (e.g., 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide-1,1-dioxide) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the target lornoxicam analogue.

Quantitative Data from Analogous Reactions:

While specific yield data for the above hypothetical reaction is not available, similar acylation reactions reported in the synthesis of related compounds typically proceed with yields ranging from 60% to 85%.